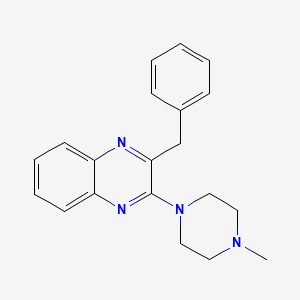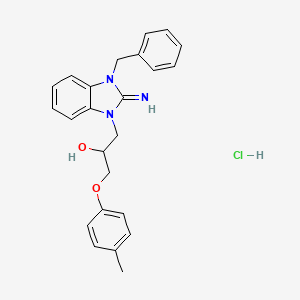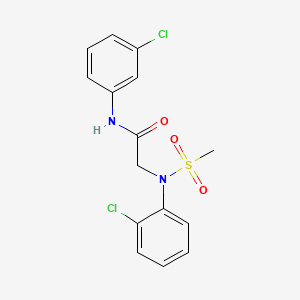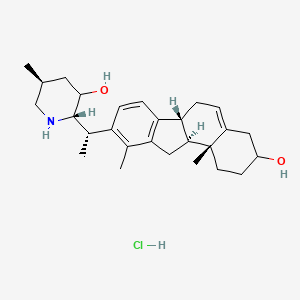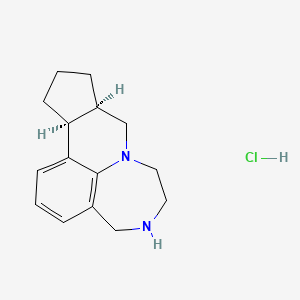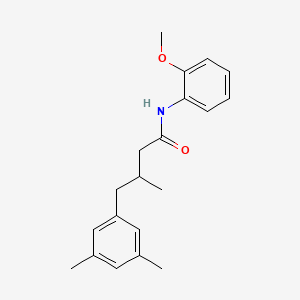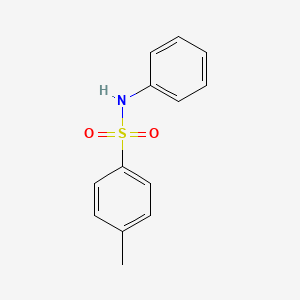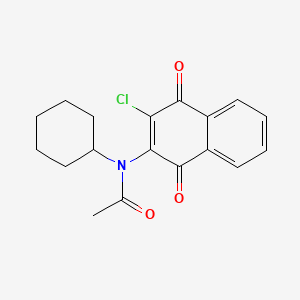
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide, commonly known as DCPIB, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of ion channel blockers and is known to specifically inhibit volume-regulated anion channels (VRACs).
Wissenschaftliche Forschungsanwendungen
Synthesis of Acetamide Derivatives
- Synthesis and Potential Applications : The synthesis of novel acetamide derivatives, such as those related to phthalimide and paracetamol analogues, highlights a green approach and potential analgesic and antipyretic properties. These compounds are synthesized through environmentally friendly methods, demonstrating potential for medical applications without specific reference to the exact compound of interest (Reddy et al., 2013); (Reddy et al., 2014).
Biological Activities of Related Compounds
Anticonvulsant Activity : Research into the anticonvulsant activity of amide derivatives of 4-amino-1,2-naphthoquinone reveals that some compounds exhibit significant protective effects against seizures. This suggests a potential area of therapeutic application for related acetamide derivatives in epilepsy treatment (Bansal et al., 2013).
Antimicrobial and Cytotoxic Activity : A series of novel azetidine-2-one derivatives of 1H-benzimidazole, including some acetamide-related structures, were synthesized and demonstrated good antibacterial and cytotoxic activities. This suggests that acetamide derivatives could potentially serve as templates for developing new antimicrobial agents (Noolvi et al., 2014).
Molecular Conformations and Supramolecular Assembly
- Structural Studies : Investigations into the structures of halogenated N,2-diarylacetamides provide insights into their molecular conformations and supramolecular assembly. This research can inform the design and synthesis of new compounds with specific physical and chemical properties for scientific applications (Nayak et al., 2014).
Eigenschaften
CAS-Nummer |
84348-93-6 |
|---|---|
Produktname |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide |
Molekularformel |
C18H18ClNO3 |
Molekulargewicht |
331.8 g/mol |
IUPAC-Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H18ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
NVNGUFUOKYOUJL-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Kanonische SMILES |
CC(=O)N(C1CCCCC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Synonyme |
CB-5468139; N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-cyclohexylacetamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
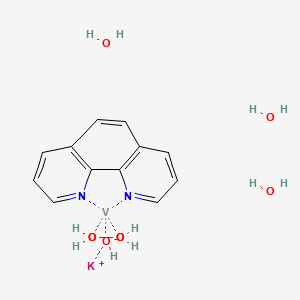

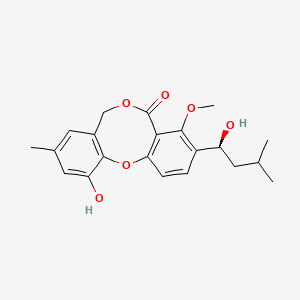
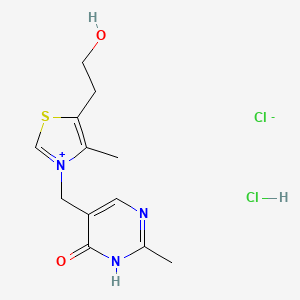
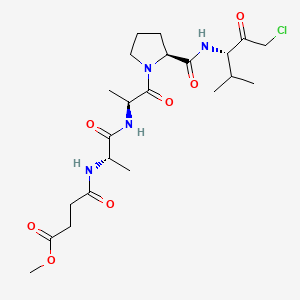
![1-Oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid](/img/structure/B1663096.png)
